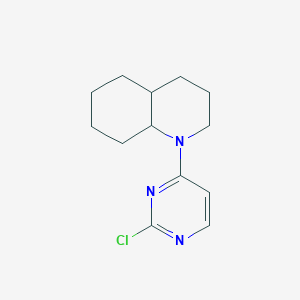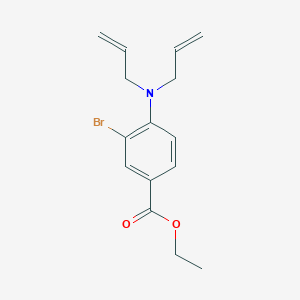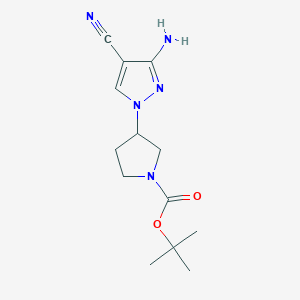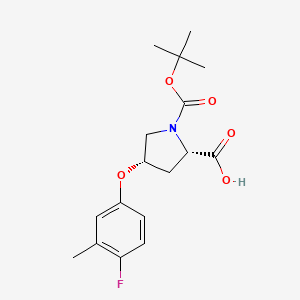
1-(2-Chloropyrimidin-4-yl)-decahydroquinoline
Descripción general
Descripción
The compound “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” is a heterocyclic organic compound that contains a pyrimidine ring with a chlorine atom and a hydroxyl group attached to it . It belongs to the class of pyrimidine compounds that are important in various biological processes.
Molecular Structure Analysis
The molecular structure of “1-(2-Chloropyrimidin-4-yl)piperidin-3-ol” includes a pyrimidine ring with a chlorine atom and a hydroxyl group attached to it . The InChI key for this compound is OZTKPDVMLVHPOB-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Chloropyrimidin-4-ol”, include a molecular weight of 130.532, a density of 1.5±0.1 g/cm3, a boiling point of 328.1±15.0 °C at 760 mmHg, and a flash point of 152.3±20.4 °C .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
A study detailed the synthesis of analogues related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline, which exhibited antimicrobial and antitubercular activities. These compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, showing potential for designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antimicrobial Screening of Hybrid Molecules
Another study synthesized compounds related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline, focusing on their antimicrobial properties. The study aimed to discover new bio-active molecules, and the compounds showed significant potency against various microbial strains (Desai et al., 2013).
Synthesis and Antimicrobial Potency of Quinoline Derivatives
In a similar vein, a study synthesized new quinoline-based derivatives, including those related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline. These compounds were found to have broad-spectrum antimicrobial potency, suggesting their potential as new lead molecules in antimicrobial drug development (Desai et al., 2012).
Cancer Treatment Applications
A study explored the use of chloroquine, a derivative related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline, in cancer treatment. It was found that chloroquine could sensitize breast cancer cells to chemotherapy, independent of autophagy. This suggests a potential role in enhancing the efficacy of cancer treatments (Maycotte et al., 2012).
Synthetic Methods and Characterization
Research was conducted on the synthesis and characterization of new compounds, including 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline derivatives. The study provided insights into the potential pharmacological activities of these compounds (Zaki et al., 2017).
Anthelmintic Activity Evaluation
A study focused on synthesizing and evaluating compounds related to 1-(2-Chloropyrimidin-4-yl)-decahydroquinoline for their anthelmintic activity. The compounds showed moderate to good effectiveness against earthworms, suggesting potential as anthelmintic agents (Shivakumar et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-chloropyrimidin-4-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-13-15-8-7-12(16-13)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPQYEWQOLOTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyrimidin-4-yl)-decahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(3-Fluoro-4-methylbenzyl)-5-(1-hydroxyethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1465527.png)

![5-[2-(tert-Butyl)-4-pyrimidinyl]-2-chlorobenzoic acid](/img/structure/B1465529.png)







![2-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1465542.png)
![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)

